molecular formula C16H22FN3O3S B2518475 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034529-55-8

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2518475
CAS RN: 2034529-55-8
M. Wt: 355.43
InChI Key: MLHKSZNXQFUVHZ-UHFFFAOYSA-N
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Description

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that is used in scientific research for its potential therapeutic effects. It belongs to the class of azetidine compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various analogues and derivatives of this compound, exploring their potential as antimicrobial, antitubercular, and anticancer agents. For instance, a study by Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, evaluating their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds showed promising antibacterial and antituberculosis activities, highlighting the chemical's role in designing novel therapeutic agents (Chandrashekaraiah, M., Lingappa, Mallesha, Gowda, Vathsala Deepu Channe, & Bhadregowda, D. G., 2014).

Anticancer Potential

Another study focused on the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, examining their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues effectively inhibited blood vessel formation in vivo and showed differential DNA binding/cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa, Vinaya, Chandrashekara, G. K., Rekha, N. D., Shivaramu, Prasanna D., & Palle, Komaraiah, 2017).

Metabolic Studies

Flumatinib, a notable antineoplastic tyrosine kinase inhibitor related to this chemical structure, has been studied for its metabolism in chronic myelogenous leukemia patients. This study identified the main metabolic pathways of flumatinib, providing insights into the drug's pharmacokinetics and highlighting the importance of understanding the metabolic profiles of such compounds for their effective therapeutic application (Gong, Aishen, Chen, Xiaoyan, Deng, P., & Zhong, D., 2010).

properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c1-11-8-13(17)2-3-15(11)24(22,23)20-9-14(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12,14H,4-7,9-10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHKSZNXQFUVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

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